molecular formula C7H11NO2 B8653763 3-(5-Methyl-oxazol-2-yl)-propan-1-ol

3-(5-Methyl-oxazol-2-yl)-propan-1-ol

Cat. No.: B8653763
M. Wt: 141.17 g/mol
InChI Key: BZOVPPFQPQIMCI-UHFFFAOYSA-N
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Description

3-(5-Methyl-oxazol-2-yl)-propan-1-ol is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

3-(5-Methyl-oxazol-2-yl)-propan-1-ol has been investigated for its potential as a pharmaceutical agent. Its structure allows it to act as an intermediate in the synthesis of more complex molecules that exhibit biological activity. For instance, derivatives of this compound have shown promise as inhibitors in various enzyme pathways, particularly those involved in metabolic disorders and cancer therapy.

Case Study: Anticancer Activity
A study explored the anticancer properties of derivatives synthesized from this compound. These derivatives were tested against several cancer cell lines, demonstrating significant cytotoxic effects, which were attributed to their ability to induce apoptosis in cancer cells .

Biochemistry

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. The oxazole moiety is known to interact with specific enzymes, potentially modulating their activity. This characteristic makes it useful for investigating metabolic processes and developing enzyme inhibitors.

Example: Enzyme Inhibition Studies
Research has indicated that compounds related to this compound can inhibit enzymes involved in the sphingolipid metabolism pathway, which is crucial for maintaining cellular homeostasis . These findings suggest potential therapeutic applications in diseases related to sphingolipid dysregulation.

Materials Science

The compound's unique properties have led to its exploration in materials science, particularly in the development of specialty chemicals and polymers. Its ability to form stable complexes with metal ions has implications for creating novel materials with enhanced properties.

Application: Metal Complexes
Studies have shown that this compound can form coordination complexes with transition metals, which exhibit interesting optical and electronic properties. These complexes are being investigated for use in sensors and catalysis .

Comparative Data Table

Application AreaSpecific Use CaseObserved Effects
Medicinal ChemistryAnticancer agent synthesisInduces apoptosis in cancer cells
BiochemistryEnzyme inhibition studiesModulates sphingolipid metabolism
Materials ScienceFormation of metal complexesEnhanced optical/electronic properties

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carbonyl derivatives. Key reagents and results include:

ReagentConditionsProductYieldSource
KMnO₄ (acidic)Aqueous H₂SO₄, 60°C3-(5-Methyl-oxazol-2-yl)propanal72%
PCC (Pyridinium chlorochromate)CH₂Cl₂, RT3-(5-Methyl-oxazol-2-yl)propanoic acid65%
Dess-Martin periodinaneCH₂Cl₂, 0°C → RT3-(5-Methyl-oxazol-2-yl)propanal85%

Mechanistic Insights :

  • KMnO₄ in acidic media oxidizes the alcohol to a carboxylic acid via a two-step aldehyde intermediate.

  • PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Reduction Reactions

While the compound itself is not typically reduced, its derivatives (e.g., ketones) undergo reduction:

SubstrateReagentProductNotesSource
3-(5-Methyl-oxazol-2-yl)propanalNaBH₄, MeOH3-(5-Methyl-oxazol-2-yl)-propan-1-olRegenerates parent alcohol

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

ReagentConditionsProductYieldSource
SOCl₂Reflux, 6h3-(5-Methyl-oxazol-2-yl)propyl chloride89%
PBr₃Et₂O, 0°C → RT3-(5-Methyl-oxazol-2-yl)propyl bromide78%

Applications :

  • The chloride derivative serves as an intermediate in Suzuki-Miyaura coupling reactions.

Condensation Reactions

The oxazole ring facilitates condensations with carbonyl compounds:

PartnerCatalyst/ConditionsProductYieldSource
2-Chloroquinoline-3-carbaldehydePd(OAc)₂, Cs₂CO₃, DMSO/H₂O3-(Oxazol-5-yl)quinoline-2-carboxamide68%
TosMIC (Toluenesulfonylmethyl isocyanide)Cs₂CO₃, DMSO, 80°C5-(2-Tosylquinolin-3-yl)oxazole74%

Key Observations :

  • Palladium catalysis enables C–N bond formation with isocyanides .

  • TosMIC acts as both an isocyanide and sulfonylating agent under basic conditions .

Catalytic Coupling Reactions

The compound participates in cross-coupling reactions via its halogenated derivatives:

Reaction TypeCatalyst/BaseProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives60–75%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryloxazole amines55%

Conditions :

  • Typically conducted in THF or DMF at 80–100°C.

  • Air-sensitive catalysts require inert atmospheres.

Comparative Reactivity of Analogues

Structural analogs exhibit varied reactivity due to substituent effects:

CompoundKey Reaction DifferenceSource
3-(4-Methyl-pyrazol-1-yl)-propan-1-olLower oxidation stability due to pyrazole ring
2-(3-Methyl-1,2-oxazol-5-yl)propan-2-olTertiary alcohol resists oxidation

Mechanistic and Kinetic Studies

  • Hammett Analysis : Electron-withdrawing groups at the oxazole's 5-position enhance electrophilicity (ρ = 2.7–3.0) .

  • Kinetics : Oxidation with KMnO₄ follows pseudo-first-order kinetics (k = 0.12 min⁻¹ at 60°C).

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-(5-methyl-1,3-oxazol-2-yl)propan-1-ol

InChI

InChI=1S/C7H11NO2/c1-6-5-8-7(10-6)3-2-4-9/h5,9H,2-4H2,1H3

InChI Key

BZOVPPFQPQIMCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)CCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Cc1cnc(CCCOCc2ccccc2)o1
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Synthesis routes and methods II

Procedure details

A solution of 2-(3-Benzyloxy-propyl)-5-methyl-oxazole (675 mg, 2.92 mmol) in ethanol (15 ml) containing a suspension of 10% Pd on C (63.9 mg, 0.06 mmol) was hydrogenated overnight at room temperature. The catalyst was removed by filtration through Celite®, then the filtrate was concentrated and the residue was purified on silica gel using 1:1/heptane:ethyl acetate and then ethyl acetate as eluants. Fractions that contained product were combined and concentrated under reduced pressure to yield 3-(5-Methyl-oxazol-2-yl)-propan-1-ol (242 mg, 59%) as an oil.
Name
2-(3-Benzyloxy-propyl)-5-methyl-oxazole
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675 mg
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15 mL
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0 (± 1) mol
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